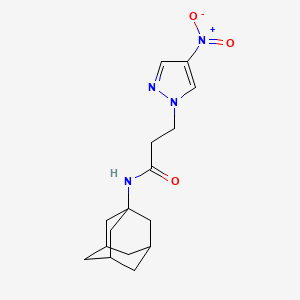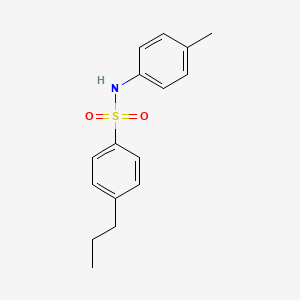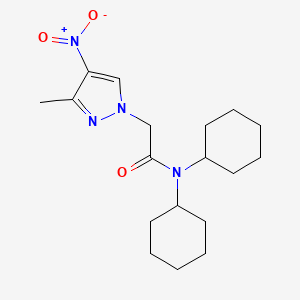
N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that features an adamantyl group, a nitro-substituted pyrazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Adamantyl Group Introduction: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Amidation: Finally, the propanamide moiety is introduced through an amidation reaction between the adamantyl-substituted pyrazole and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-3-(4-amino-1H-pyrazol-1-YL)propanamide: Similar structure but with an amino group instead of a nitro group.
N-(1-Adamantyl)-3-(4-chloro-1H-pyrazol-1-YL)propanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(1-Adamantyl)-3-(4-nitro-1H-pyrazol-1-YL)propanamide is unique due to the presence of the nitro group, which can impart distinct chemical and biological properties compared to its analogs. The adamantyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22N4O3 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H22N4O3/c21-15(1-2-19-10-14(9-17-19)20(22)23)18-16-6-11-3-12(7-16)5-13(4-11)8-16/h9-13H,1-8H2,(H,18,21) |
InChI Key |
LROMIYDMLNMBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B10961915.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10961919.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10961924.png)
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10961929.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B10961946.png)
![5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B10961950.png)
![4-chloro-1-ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10961953.png)
![5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961958.png)
![propyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10961966.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10961971.png)
![2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961974.png)
![4-bromo-1-methyl-N-[1-(morpholin-4-yl)propan-2-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961986.png)
